molecular formula C7H8N4O2 B11911651 [2-(hydroxymethyl)-7H-purin-6-yl]methanol CAS No. 917235-60-0

[2-(hydroxymethyl)-7H-purin-6-yl]methanol

Cat. No.: B11911651
CAS No.: 917235-60-0
M. Wt: 180.16 g/mol
InChI Key: ZEYZEQCIYXNGDV-UHFFFAOYSA-N
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Description

(7H-Purine-2,6-diyl)dimethanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound (7H-Purine-2,6-diyl)dimethanol is characterized by the presence of two hydroxymethyl groups attached to the purine ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7H-Purine-2,6-diyl)dimethanol typically involves the reaction of purine derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of purine using formaldehyde and a base such as sodium hydroxide. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield (7H-Purine-2,6-diyl)dimethanol.

Industrial Production Methods: Industrial production of (7H-Purine-2,6-diyl)dimethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (7H-Purine-2,6-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form purine derivatives with reduced functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed:

    Oxidation: Formation of purine-2,6-dicarboxylic acid.

    Reduction: Formation of purine-2,6-dimethylamine.

    Substitution: Formation of purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: (7H-Purine-2,6-diyl)dimethanol is used as an intermediate in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways involving purines. It is also used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

Medicine: (7H-Purine-2,6-diyl)dimethanol derivatives are explored for their therapeutic potential, particularly as antiviral and anticancer agents. They are also investigated for their role in modulating enzyme activity and cellular signaling pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of (7H-Purine-2,6-diyl)dimethanol and its derivatives involves interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and signaling pathways. The compound may also act as a precursor to bioactive molecules that exert their effects through specific molecular targets.

Comparison with Similar Compounds

  • Purine-2,6-dicarboxylic acid
  • Purine-2,6-dimethylamine
  • Purine-2,6-dithiol

Comparison: (7H-Purine-2,6-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide versatility in chemical reactions and applications. Compared to purine-2,6-dicarboxylic acid, it is less oxidized and more reactive in nucleophilic substitution reactions. Compared to purine-2,6-dimethylamine, it has different functional groups that influence its reactivity and potential applications. Compared to purine-2,6-dithiol, it has hydroxyl groups instead of thiol groups, leading to different chemical properties and uses.

Properties

CAS No.

917235-60-0

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

[2-(hydroxymethyl)-7H-purin-6-yl]methanol

InChI

InChI=1S/C7H8N4O2/c12-1-4-6-7(9-3-8-6)11-5(2-13)10-4/h3,12-13H,1-2H2,(H,8,9,10,11)

InChI Key

ZEYZEQCIYXNGDV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)CO)CO

Origin of Product

United States

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